(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride
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Overview
Description
(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One efficient method includes the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of the desired products in good yield.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water . These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxalyl chloride and reducing agents such as iron (III) chloride . The reaction conditions are typically mild, ensuring high yields and minimal side products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of iminium salts, while reduction can yield various reduced isoquinoline derivatives .
Scientific Research Applications
(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . This action is mediated through its binding to the androgen receptor, inhibiting its activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride include other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential therapeutic applications.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure and the unique biological activities it exhibits. Its ability to act as an androgen receptor antagonist makes it particularly valuable in the field of cancer research .
Properties
IUPAC Name |
(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-7-6-9-4-2-3-5-10(9)11(13)8-12;;/h2-5,11H,6-8,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWFZVJBOHGQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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